molecular formula C22H18N4O6S B3288608 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-26-8

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3288608
CAS No.: 852366-26-8
M. Wt: 466.5 g/mol
InChI Key: RGFKEYMUIHPTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with an ethoxy group at position 6, a 3-nitrophenyl methoxy group at the dihydropyridine ring, and a carboxamide linkage. The ethoxy group enhances lipophilicity, while the nitro substituent may influence electron distribution and binding affinity .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S/c1-2-31-16-8-9-18-19(12-16)33-22(23-18)24-20(27)17-7-4-10-25(21(17)28)32-13-14-5-3-6-15(11-14)26(29)30/h3-12H,2,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFKEYMUIHPTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of the compound is C22H18N4O5SC_{22}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 450.5 g/mol. The structure features a benzothiazole moiety, which is commonly associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown potent antibacterial and antifungal activities against various pathogens.

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7–21.421.4–40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

These results suggest that the compound may possess similar efficacy in inhibiting microbial growth, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The potential anticancer properties of benzothiazole derivatives have been extensively studied. Various derivatives have shown activity against different cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest. While specific data on this compound is limited, structural similarities with known anticancer agents suggest it may also exhibit cytotoxic effects against cancer cells.

Case Studies

Recent studies have explored the synthesis and biological evaluation of benzothiazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency .
  • Anticancer Evaluation : In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests a potential pathway through which this compound could exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzothiazole Derivatives

Key analogues include:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3 348 550A1): Replaces the ethoxy group with a trifluoromethyl (-CF₃) group and substitutes the carboxamide with an acetamide linked to a methoxyphenyl group .
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (832674-14-3): Retains the ethoxy-benzothiazole core but introduces a tetrafluoropropoxy-methyl group, increasing halogenated bulk .
Table 1: Substituent Comparison
Compound Benzothiazole Substituent Attached Group Functional Group
Target Compound 6-ethoxy 3-nitrophenyl methoxy Carboxamide
N-(6-trifluoromethylbenzothiazole-2-yl) 6-CF₃ 3-methoxyphenyl Acetamide
832674-14-3 6-ethoxy 2,2,3,3-tetrafluoropropoxymethyl Benzamide

Physicochemical and Structural Implications

  • Lipophilicity : Ethoxy and CF₃ groups increase lipophilicity, but the tetrafluoropropoxy group in 832674-14-3 may further elevate logP values, impacting membrane permeability .
  • Conformational Stability : NMR studies (Molecules 2014) reveal that substituents in regions analogous to "positions 29–36" and "39–44" (Figure 6) alter chemical environments, suggesting that the nitro and ethoxy groups in the target compound may stabilize unique conformations absent in analogues .

Research Findings and Pharmacological Considerations

NMR-Based Structural Insights

Comparative NMR analysis (Table 2, Molecules 2014) demonstrates that structural changes in regions A and B correlate with substituent-induced chemical shift variations. For the target compound, the 3-nitrophenyl methoxy group likely disrupts electron density in these regions, distinguishing it from analogues with less polar substituents .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives, followed by coupling with functionalized dihydropyridine intermediates. Critical steps include nucleophilic substitution at the benzothiazole nitrogen and esterification/amide bond formation. Characterization relies on NMR (¹H/¹³C), mass spectrometry, and HPLC to confirm structural integrity and purity .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Solubility is determined using solvent screening (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis spectroscopy or gravimetric analysis. Stability studies involve incubating the compound under varying pH, temperature, and light conditions, followed by HPLC monitoring of degradation products over time .

Q. What preliminary assays are used to evaluate biological activity?

Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Cytotoxicity is assessed via MTT or resazurin assays in cell lines. Dose-response curves (IC₅₀/EC₅₀) are generated to quantify potency .

Q. Which analytical techniques are essential for structural validation?

High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves stereochemistry and substituent positions. Purity is validated using reverse-phase HPLC with UV/Vis or MS detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Design of Experiments (DoE) methodologies, such as factorial or response surface designs, systematically vary parameters (temperature, solvent, catalyst loading). For example, optimizing coupling reactions using DCC/DMAP may reduce racemization. Computational tools (e.g., density functional theory) predict reactive intermediates to guide condition selection .

Q. What strategies resolve contradictions in biological activity data across studies?

Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Analyze batch-to-batch purity differences via LC-MS and control for solvent effects (e.g., DMSO concentration). Meta-analyses of structural analogs clarify substituent-activity relationships .

Q. How can substituent modifications enhance pharmacokinetic properties?

Introduce electron-withdrawing groups (e.g., nitro, fluoro) to improve metabolic stability. LogP adjustments via methoxy/ethoxy groups balance lipophilicity and aqueous solubility. In vitro ADME assays (microsomal stability, plasma protein binding) prioritize derivatives .

Q. What advanced techniques elucidate reaction mechanisms for key transformations?

Kinetic isotope effects (KIE) and trapping experiments identify rate-determining steps. In situ IR or Raman spectroscopy monitors intermediate formation. Computational reaction path modeling (e.g., DFT) validates proposed mechanisms .

Q. How are structure-activity relationships (SAR) systematically explored?

Generate a congeneric library with systematic substituent variations (e.g., halogens, alkyl chains). Use 3D-QSAR or molecular docking to correlate electronic/steric features with activity. Validate predictions via synthesis and bioassays .

Q. What methodologies mitigate risks when handling hazardous intermediates (e.g., nitrophenyl derivatives)?

Implement flow chemistry to minimize exposure to toxic intermediates. Use scavenger resins or aqueous workups to quench reactive species. Monitor genotoxicity via Ames tests and employ PPE/engineering controls (fume hoods) during synthesis .

Methodological Notes

  • Contradiction Management : Cross-disciplinary integration (e.g., computational + experimental data) is critical for resolving discrepancies .
  • Advanced Characterization : Hyphenated techniques (LC-MS-NMR) and X-ray crystallography resolve complex structural ambiguities .
  • Safety Protocols : Adhere to CRDC guidelines (e.g., RDF2050103 for chemical engineering design) for scalable, safe synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.